

# spectroscopic data for 4-(Dimethylamino)phenol (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 4-(Dimethylamino)phenol

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## A Comprehensive Spectroscopic Guide to 4-(Dimethylamino)phenol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **4-(Dimethylamino)phenol** (DMAP), a compound with applications as a cyanide antidote.<sup>[1][2]</sup> The characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification, purity assessment, and quality control in research and development settings. This document outlines the key spectroscopic features, presents the data in a structured format, and details the experimental protocols for acquiring such data.

The molecular structure of **4-(Dimethylamino)phenol**, with the formula  $C_8H_{11}NO$  and a molecular weight of approximately 137.18 g/mol, forms the basis for the interpretation of the spectroscopic data presented herein.<sup>[1][3][4]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-(Dimethylamino)phenol**, both  $^1H$  and  $^{13}C$  NMR provide definitive structural information.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-(Dimethylamino)phenol** is characterized by signals corresponding to the dimethylamino protons, the aromatic protons, and the phenolic hydroxyl proton.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-(Dimethylamino)phenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.75	Doublet	2H	Ar-H (ortho to -OH)
~6.65	Doublet	2H	Ar-H (ortho to -N(CH <sub>3</sub> ) <sub>2</sub> )
~2.85	Singlet	6H	-N(CH <sub>3</sub> ) <sub>2</sub>
Variable (Broad)	Singlet	1H	-OH

Note: Data is representative and may vary based on solvent and concentration. The aromatic protons form a characteristic AA'BB' system.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum is simplified due to the molecule's symmetry, showing four distinct signals for the aromatic carbons and one for the methyl carbons.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-(Dimethylamino)phenol**

Chemical Shift (δ) ppm	Assignment
~150.0	C-OH (ipso)
~143.0	C-N(CH <sub>3</sub> ) <sub>2</sub> (ipso)
~117.0	CH (ortho to -OH)
~115.0	CH (ortho to -N(CH <sub>3</sub> ) <sub>2</sub> )
~41.0	-N(CH <sub>3</sub> ) <sub>2</sub>

Note: Data is representative and may vary based on solvent.

## Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of **4-(Dimethylamino)phenol** is as follows:

- **Sample Preparation:** Accurately weigh 5-25 mg of the **4-(Dimethylamino)phenol** sample for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR.[\[5\]](#)[\[6\]](#)
- **Solvent Selection:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ; Dimethyl sulfoxide- $d_6$ ,  $\text{DMSO}-d_6$ ) in a clean vial.[\[5\]](#)[\[7\]](#)
- **Dissolution:** Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[\[5\]](#)
- **Filtration and Transfer:** To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[8\]](#)
- **Standard Addition:** If quantitative analysis or a precise chemical shift reference is needed, an internal standard such as Tetramethylsilane (TMS) can be added.[\[6\]](#)[\[7\]](#)
- **Data Acquisition:** Place the NMR tube in the spectrometer.[\[5\]](#) The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ), and acquiring the data using appropriate pulse sequences and parameters.[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[\[9\]](#)

Table 3: Key IR Absorption Bands for **4-(Dimethylamino)phenol**

Frequency (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3600 - 3200	Strong, Broad	O-H Stretch	Phenolic -OH
3050 - 3000	Medium	C-H Stretch	Aromatic C-H
2950 - 2850	Medium	C-H Stretch	Aliphatic C-H (-CH <sub>3</sub> )
1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring
1300 - 1200	Strong	C-N Stretch	Aryl-Amine
1250 - 1150	Strong	C-O Stretch	Phenolic C-O

Note: Peak positions are approximate. The provided data is based on typical values for the respective functional groups.

## Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

- **Sample Preparation:** Dissolve a small amount (approx. 50 mg) of solid **4-(Dimethylamino)phenol** in a few drops of a volatile solvent like methylene chloride or acetone.[\[10\]](#)
- **Film Deposition:** Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[10\]](#)[\[11\]](#)
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[10\]](#) If the resulting peaks are too intense, the film is too thick and should be prepared again with a more dilute solution. Conversely, if peaks are too weak, another drop of the solution can be added and dried.[\[10\]](#)
- **Data Acquisition:** Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[10\]](#) The instrument measures the transmission of IR radiation through the sample to generate the spectrum.
- **Cleaning:** After analysis, the salt plates must be cleaned thoroughly with a dry organic solvent (e.g., acetone) and stored in a desiccator to prevent damage from moisture.[\[10\]](#)[\[12\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio ( $m/z$ ).<sup>[13]</sup> Electron Ionization (EI) is a common technique where a high-energy electron beam ionizes the molecule, often causing it to fragment in predictable ways that aid in structural elucidation.<sup>[14][15]</sup>

Table 4: Mass Spectrometry Data (Electron Ionization) for **4-(Dimethylamino)phenol**

$m/z$	Relative Intensity (%)	Assignment
137	High	$[M]^+$ (Molecular Ion)
136	High	$[M-H]^+$
122	High	$[M-CH_3]^+$
94	Moderate	$[M-C_2H_5N]^+$
77	Moderate	$[C_6H_5]^+$

Note: Fragmentation patterns are proposed based on common fragmentation pathways for aromatic amines and phenols. The most intense peak is designated as the base peak.

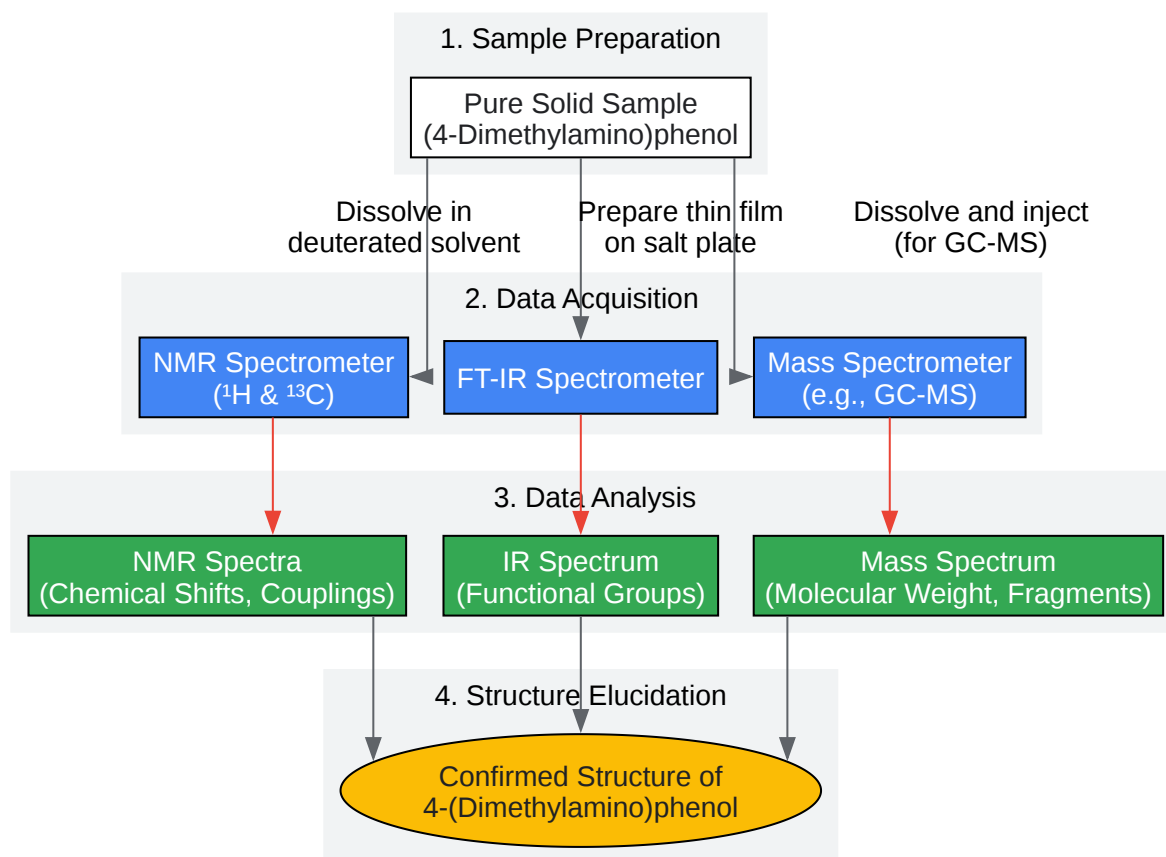
## Experimental Protocol for Mass Spectrometry (GC-MS with EI)

- **Sample Introduction:** A dilute solution of **4-(Dimethylamino)phenol** in a suitable volatile solvent is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities. The sample is then introduced into the mass spectrometer.<sup>[16]</sup>
- **Ionization:** In the ion source, molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion ( $[M]^+$ ).<sup>[14][15]</sup>
- **Fragmentation:** The high energy of the molecular ion often causes it to break apart into smaller, characteristic charged fragments and neutral species.<sup>[16]</sup>

- Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and then separated by a mass analyzer (e.g., a magnetic field or a quadrupole) based on their mass-to-charge ( $m/z$ ) ratio.[\[15\]](#)[\[16\]](#)
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.[\[14\]](#)

## Integrated Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of a compound like **4-(Dimethylamino)phenol** involves sequential or parallel analyses, with each technique providing complementary information that culminates in an unambiguous structure confirmation.



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Caption: Workflow for Spectroscopic Analysis of **4-(Dimethylamino)phenol**.

## Conclusion

The collective data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR Spectroscopy, and Mass Spectrometry provide a comprehensive spectroscopic profile of **4-(Dimethylamino)phenol**. The <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key phenolic and amino functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's stability and fragmentation. This integrated dataset is

essential for the unequivocal identification and characterization of **4-(Dimethylamino)phenol** in scientific and industrial applications.

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